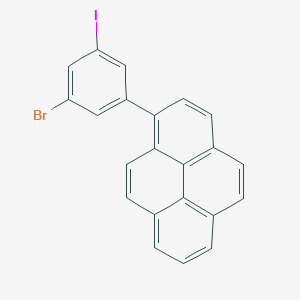
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four fluorine atoms at the 2, 3, 6, and 7 positions, and a hydroxyl group at the 9 position of the dihydroanthracene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL typically involves the fluorination of anthracene derivatives. One common method is the direct fluorination of 9,10-dihydroanthracene using elemental fluorine or fluorinating agents such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3,6,7-tetrafluoro-9,10-anthraquinone.
Reduction: Formation of 2,3,6,7-tetrafluoro-9,10-dihydroanthracene.
Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL involves its interaction with molecular targets through its fluorine atoms and hydroxyl group. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the hydroxyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,6,7-Tetrafluoro-9,10-anthraquinone
- 9,10-Dihydroanthracen-9-OL
- 2,3,6,7-Tetramethoxy-9,10-anthraquinone
Uniqueness
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL is unique due to the presence of both fluorine atoms and a hydroxyl group, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the hydroxyl group provides a site for further chemical modifications. This combination makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
919273-14-6 |
|---|---|
Fórmula molecular |
C14H8F4O |
Peso molecular |
268.21 g/mol |
Nombre IUPAC |
2,3,6,7-tetrafluoro-9,10-dihydroanthracen-9-ol |
InChI |
InChI=1S/C14H8F4O/c15-10-2-6-1-7-3-11(16)13(18)5-9(7)14(19)8(6)4-12(10)17/h2-5,14,19H,1H2 |
Clave InChI |
NBCMZFQYIBBDQX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=C(C=C2C(C3=CC(=C(C=C31)F)F)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one](/img/structure/B12616949.png)
![1-[2-(Benzenesulfinyl)ethenyl]naphthalene](/img/structure/B12616954.png)
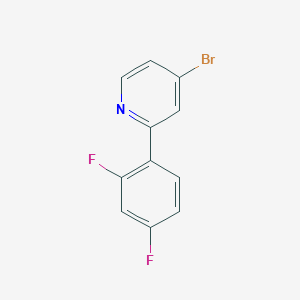
![5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616960.png)
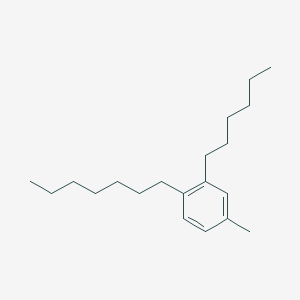
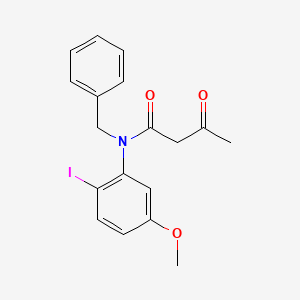
![4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616967.png)
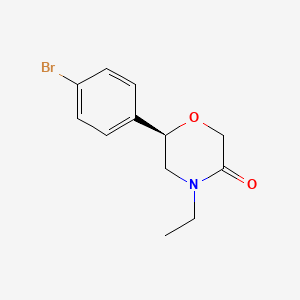
![(5R)-5-[(2-Methoxyanilino)(phenyl)methyl]furan-2(5H)-one](/img/structure/B12616986.png)
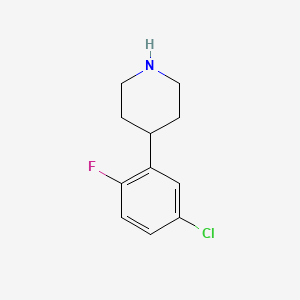
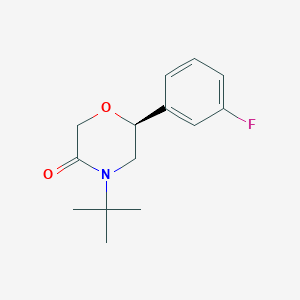
![N-(4-bromophenyl)-2-[(2S,11aS)-2-hydroxy-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetamide](/img/structure/B12617002.png)
